![molecular formula C24H28N4O3 B1258896 DGAT-1 inhibitor 2 CAS No. 942999-61-3](/img/structure/B1258896.png)
DGAT-1 inhibitor 2
Overview
Description
DGAT-1 inhibitor 2 is a potent inhibitor of DGAT-1, an enzyme that plays a crucial role in triglyceride biosynthetic pathways . This makes it an attractive therapeutic target for obesity . DGAT-1 inhibitor 2 is primarily used for Protease Inhibitors applications . It is also considered an anti-obesity agent .
Molecular Structure Analysis
DGAT-1 inhibitor 2 has a molecular weight of 420.50 . Its empirical formula is C24H28N4O3 . The 3D chemical structures of DGAT-1 inhibitors have been carefully analyzed by established 3D-QSAR models .Chemical Reactions Analysis
DGAT-1 inhibitor 2 acts on the acyl-CoA binding site of DGAT-1 and inhibits DGAT1-mediated triacylglycerol formation in cells . It’s also known that DGAT1 plays a crucial role in triglyceride biosynthetic pathways .Physical And Chemical Properties Analysis
DGAT-1 inhibitor 2 is a solid substance with a light yellow color . It has a solubility of 25 mg/mL in DMSO . It’s recommended to store the powder at -20°C for up to 3 years .Scientific Research Applications
Discovery and Characterization
DGAT-1 (Acyl-CoA:diacylglycerol acyltransferase-1) plays a crucial role in the biosynthesis of triglycerides. Studies have shown that DGAT-1 knockout mice are resistant to diet-induced obesity and exhibit increased insulin sensitivity. This highlights DGAT-1 as a potential target for obesity and type II diabetes treatment. The discovery of PF-04620110, a potent and selective DGAT-1 inhibitor, demonstrates in vivo DGAT-1 inhibition through the reduction of plasma triglyceride levels in rodents. This inhibitor has been advanced to human clinical studies due to its pharmacological profile (Dow et al., 2011).
Pharmacophore Elements
Further research into DGAT-1 inhibitors led to the identification of compounds with improved permeability, which could potentially enhance distribution and efficacy. For example, replacing the acid moiety in a known DGAT-1 inhibitor with an oxadiazole led to improved passive permeability without compromising the pharmacodynamic profile (Dow et al., 2013).
Potential for Treating Metabolic Disorders
The use of DGAT-1 inhibitors as anti-obesity and anti-diabetic agents has gained significant attention. Since 2008, advancements in understanding DGAT-1's role in diabetes and obesity have been made, with preclinical models suggesting that these inhibitors could be effective in treating these conditions. The leading compound, LCQ-908, has entered phase II clinical trials (Birch et al., 2010).
Mechanism of Action
DGAT-1 inhibitor 2 targets the DGAT-1 enzyme, which catalyzes the final step in triglyceride synthesis . By inhibiting this enzyme, it can effectively reduce serum triglycerides, free fatty acid concentrations, and total cholesterol . This makes it a potential therapeutic strategy for treating obesity and related metabolic disorders .
properties
IUPAC Name |
2-[4-[4-(4-amino-7,7-dimethylpyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]-1-bicyclo[2.2.2]octanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-22(2)19(28-18-20(25)26-14-27-21(18)31-22)15-3-5-16(6-4-15)24-10-7-23(8-11-24,9-12-24)13-17(29)30/h3-6,14H,7-13H2,1-2H3,(H,29,30)(H2,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPKUACRBMPJLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=NC2=C(N=CN=C2O1)N)C3=CC=C(C=C3)C45CCC(CC4)(CC5)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583287 | |
Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DGAT-1 inhibitor 2 | |
CAS RN |
942999-61-3 | |
Record name | {4-[4-(4-Amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl]bicyclo[2.2.2]octan-1-yl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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